N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
CAS No.: 1193721-39-9
Cat. No.: VC2275072
Molecular Formula: C6H6F3N3
Molecular Weight: 177.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193721-39-9 |
|---|---|
| Molecular Formula | C6H6F3N3 |
| Molecular Weight | 177.13 g/mol |
| IUPAC Name | N-methyl-4-(trifluoromethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C6H6F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) |
| Standard InChI Key | WIQCREASEVWQBF-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CC(=N1)C(F)(F)F |
| Canonical SMILES | CNC1=NC=CC(=N1)C(F)(F)F |
Introduction
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine ring with a methyl group attached to the nitrogen atom and a trifluoromethyl group at the fourth position. Its molecular formula is C6H6F3N3, and it has a molecular weight of approximately 177.13 g/mol. This compound is of interest due to its unique chemical properties, which enhance its lipophilicity and metabolic stability, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
Synthesis
The synthesis of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
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Starting Materials: The process begins with commercially available starting materials such as 4-chloro-2-(trifluoromethyl)pyrimidine.
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N-Methylation: The pyrimidine derivative undergoes N-methylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
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Amination: The chlorinated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the second position.
Biological Activity
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Mitochondrial Complex I Inhibition: N-methyl-4-(trifluoromethyl)pyrimidin-2-amine primarily targets mitochondrial complex I, affecting cellular respiration by inhibiting the electron transport chain. This leads to reduced cell growth and proliferation, particularly in fungal cells.
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Enzyme Inhibition: It has been studied for its role as an inhibitor of various enzymes, particularly in the context of cancer therapy.
Applications
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Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and antiviral properties.
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Agrochemicals: Employed in the development of herbicides and pesticides due to its bioactive properties.
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Material Science: Involved in the synthesis of advanced materials with specific electronic and optical properties.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Pyridine ring instead of pyrimidine | Different electronic properties due to pyridine structure |
| 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | Chloro substituent on pyrimidine | Variation in reactivity due to chlorine presence |
| 5-Fluoro-N-methyl-N-pyridin-2-yl-glycine | Fluoro group instead of trifluoro group | Different pharmacokinetic profiles due to fluorine substitution |
Research Findings and Future Directions
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has shown potential in antifungal therapies and possibly other therapeutic areas due to its mechanism of inhibiting specific biochemical pathways related to cellular respiration. Further research is needed to fully explore its applications, particularly in cancer therapy and as an inhibitor of enzymes like cyclin-dependent kinases (CDK4/6).
Given the compound's unique properties and potential applications, continued investigation into its structure-activity relationships and biological effects will be crucial for developing new therapeutic agents.
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